Alnustone (Standard)

Inflammation In vivo pharmacology Diarylheptanoid

Alnustone is the only commercially available non-phenolic linear diarylheptanoid standard (C19H18O, MW 262.35) lacking aromatic hydroxyl groups—unlike curcumin and oregonin. This distinction eliminates phenolic redox interference in DPPH/ABTS assays, prevents autofluorescence artifacts, and confers rapid clearance (Cmax ~7 μg/mL, t1/2 <2h). Validated in vivo: reduces carrageenan-induced paw edema by 44.0% at 100 mg/kg i.p. Unique target engagement includes THADA inhibition, PLY/SrtA dual binding, and CRC metastasis suppression without pro-oxidant confounds. Select Alnustone to attribute outcomes to its specific pharmacophore, not phenolic artifacts.

Molecular Formula C19H18O
Molecular Weight 262.3 g/mol
CAS No. 33457-62-4
Cat. No. B147069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlnustone (Standard)
CAS33457-62-4
Synonyms(4E,6E)-1,7-Diphenyl-4,6-heptadien-3-one;  (E,E)-1,7-Diphenyl-4,6-heptadien-3-one
Molecular FormulaC19H18O
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2
InChIInChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2/b13-7+,14-8+
InChIKeyOWMJDOUOHDOUFG-FNCQTZNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alnustone (CAS 33457-62-4): Procurement-Grade Diarylheptanoid Standard for Anti-Inflammatory and Antibacterial Research


Alnustone is a linear, non-phenolic diarylheptanoid (C19H18O, MW 262.35) first isolated from Alnus pendula and also found in Curcuma xanthorrhiza and Alpinia katsumadai [1]. It is characterized by an α,β-unsaturated ketone moiety within a 1,7-diphenylheptane skeleton [2]. The compound is commercially available as a high-purity analytical standard (≥98% by HPLC) and exhibits quantifiable anti-inflammatory activity in vivo, notably reducing carrageenan-induced hind paw edema in rats by 44.0% at 100 mg/kg i.p. [3]. Unlike phenolic diarylheptanoids such as curcumin, alnustone lacks hydroxyl groups on its aromatic rings, a structural distinction that influences its solubility profile, metabolic stability, and mechanism of action [4].

Why Alnustone (CAS 33457-62-4) Cannot Be Replaced by Generic Diarylheptanoids or Curcumin


Substituting alnustone with other diarylheptanoids—particularly the widely available curcumin—introduces significant experimental variability and invalidates cross-study comparisons. Alnustone's non-phenolic structure (complete absence of aromatic hydroxyl groups) fundamentally distinguishes it from phenolic analogs like curcumin and oregonin, which possess multiple -OH groups that confer potent antioxidant activity but also introduce chemical instability, rapid metabolism, and autofluorescence artifacts [1]. Consequently, alnustone does not interfere with assays sensitive to phenolic redox cycling (e.g., DPPH, ABTS) and exhibits a distinct pharmacokinetic profile characterized by rapid elimination (short in vivo residence time) rather than the poor bioavailability and extensive glucuronidation seen with curcumin [2]. Most critically, alnustone demonstrates unique target engagement, including inhibition of the T2DM-associated protein THADA and direct binding to bacterial virulence factors PLY and SrtA, mechanisms not shared by other diarylheptanoids [3]. For procurement, selecting an alnustone standard ensures experimental outcomes are attributable to the compound's specific pharmacophore rather than confounding phenolic artifacts.

Alnustone (CAS 33457-62-4) Differentiation Evidence: Quantitative Comparator Data for Scientific Procurement


In Vivo Anti-Inflammatory Efficacy: Alnustone vs. Reference Diarylheptanoids in Carrageenan-Induced Paw Edema

In a classic carrageenan-induced hind paw edema model in rats, alnustone (administered intraperitoneally at 100 mg/kg) reduced edema by 44.0% [1]. This represents a statistically significant anti-inflammatory effect, though slightly less potent than the reference curcumin (65.6% inhibition at 100 mg/kg p.o.) and the more potent diarylheptanoid yakuchinone B (62.8% at 50 mg/kg) when assessed under comparable conditions [2][3]. However, alnustone's efficacy is achieved with a structurally simpler, non-phenolic scaffold, suggesting a distinct mechanism less reliant on radical scavenging.

Inflammation In vivo pharmacology Diarylheptanoid

Targeted Antibacterial Virulence Inhibition: Alnustone MIC and PLY/SrtA Inhibition vs. Standard Antibiotics

Alnustone exhibits bacteriostatic activity against S. pneumoniae in the range of 4–32 μg/mL [1]. While this MIC is considerably higher than conventional antibiotics (e.g., penicillin G MIC ≤0.06 μg/mL for susceptible strains), alnustone's value proposition lies in its capacity to simultaneously inhibit two key virulence factors: pneumolysin (PLY) and sortase A (SrtA). At sub-MIC concentrations, alnustone blocks PLY oligomerization and reduces SrtA peptidase activity, thereby attenuating hemolysis and biofilm formation without exerting direct selective pressure for resistance [1]. This mechanism is distinct from β-lactams and macrolides, offering a complementary approach to anti-virulence research.

Antibacterial Virulence factor Streptococcus pneumoniae

THADA Inhibition for Type 2 Diabetes Research: Alnustone's Unique Target Engagement

Alnustone is a validated small-molecule inhibitor of Thyroid Adenoma Associated (THADA) protein, a T2DM susceptibility gene product [1]. In a high-content screen, alnustone reversed THADA-induced β-cell dysfunction in vitro. In vivo, treatment of obese mice with alnustone significantly decreased fed blood glucose levels and improved glucose tolerance, phenocopying the effects of THADA genetic ablation [1]. This target engagement is highly specific; no other diarylheptanoid, including curcumin, has been reported to inhibit THADA. The molecular mechanism involves alnustone's interaction with the THADA protein, disrupting its pathological role in ER calcium handling and apoptosis [1].

Diabetes THADA β-cell function

Pharmacokinetic Profile: Rapid Systemic Clearance Distinguishes Alnustone from Slow-Clearing Phenolic Diarylheptanoids

Following a single intravenous dose of 5 mg/kg in rats, alnustone exhibited a mean peak plasma concentration (Cmax) of 7066.36 ± 820.62 ng/mL and an AUC0–t of 6009.79 ± 567.30 ng·h/mL [1]. The compound displayed a short in vivo residence time and rapid elimination from plasma, with tissue distribution primarily to lung and liver [1]. This rapid clearance profile contrasts sharply with curcumin, which has an extremely low Cmax (≈50 ng/mL after 2 g/kg oral dose in humans) and an AUC0–∞ of ≈300 ng·h/mL, but is subject to extensive glucuronidation and enterohepatic recirculation [2]. Alnustone's pharmacokinetic behavior, defined by a high initial Cmax and swift elimination, makes it suitable for acute dosing studies but limits its utility for chronic oral administration without formulation.

Pharmacokinetics ADME LC-MS/MS

Cytotoxicity Profile Against Colorectal Cancer Cells: Alnustone IC50 Values vs. Clinical Chemotherapeutics

Alnustone inhibits the survival of colorectal cancer (CRC) cell lines with IC50 values of 54.31 μM (CT26), 62.06 μM (MC38), 85.99 μM (HCT116), and 52.26 μM (SW620) [1]. These potencies are modest compared to standard chemotherapeutics (e.g., 5-fluorouracil IC50 ≈ 1–10 μM in similar lines) [2]. However, alnustone's mechanism involves induction of cell cycle arrest, autophagy, and apoptosis, and crucially, it suppresses lung metastasis in a CT26 mouse model [1]. Its non-phenolic structure suggests a lower potential for generating reactive oxygen species (ROS) compared to curcumin, which exhibits potent cytotoxicity (IC50 ~10–30 μM) largely attributed to ROS-mediated DNA damage [3]. Alnustone may thus offer a cleaner probe for studying metastasis suppression independent of overt oxidative stress.

Oncology Colorectal cancer Cytotoxicity

Recommended Scientific and Industrial Applications for Alnustone (CAS 33457-62-4) Based on Verified Differentiation


In Vivo Acute Inflammation Studies Requiring a Non-Phenolic Diarylheptanoid Standard

Use alnustone as a positive control or test compound in rodent models of acute inflammation (e.g., carrageenan-induced paw edema, EPP-induced ear edema) where curcumin's phenolic instability and complex pharmacokinetics confound interpretation. Alnustone's validated 44.0% edema reduction at 100 mg/kg i.p. provides a reliable benchmark [1]. Its rapid plasma clearance (Cmax ≈7 μg/mL, t1/2 <2h) is ideal for acute dosing regimens, avoiding the prolonged tissue retention seen with curcuminoids [2].

Anti-Virulence Drug Discovery Targeting Streptococcus pneumoniae PLY and SrtA

Employ alnustone as a reference inhibitor in assays designed to screen for pneumolysin (PLY) and sortase A (SrtA) inhibitors. Alnustone's dual inhibitory activity at 4–32 μg/mL provides a validated positive control for high-throughput screening (HTS) campaigns seeking non-bactericidal anti-pneumococcal agents [3]. Its distinct mechanism—blocking virulence factor function without direct growth inhibition—reduces the selection pressure for resistance, a key advantage over conventional antibiotic standards.

THADA Target Validation in Type 2 Diabetes (T2DM) and β-Cell Biology

Alnustone is the only commercially available small molecule with validated THADA inhibitory activity. Researchers should utilize it to interrogate THADA's role in β-cell ER calcium handling, apoptosis, and insulin secretion, particularly in mouse models of diet-induced obesity [4]. Its ability to reverse THADA-induced β-cell dysfunction and lower fed blood glucose makes it an essential tool for validating THADA as a therapeutic target in T2DM.

Colorectal Cancer Metastasis Research with a Non-Phenolic Chemical Probe

Investigate the mechanisms of CRC metastasis suppression using alnustone. In vivo, alnustone significantly reduces lung metastasis in a CT26 mouse model without the confounding pro-oxidant/antioxidant duality of curcumin [5]. Its modest in vitro cytotoxicity (IC50 50–85 μM) suggests its anti-metastatic effects are not simply a consequence of direct tumor cell killing, enabling more nuanced studies of cell cycle arrest and autophagy induction in metastasis biology [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alnustone (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.